molecular formula C12H11N3 B2918446 6-(dimethylamino)quinoline-2-carbonitrile CAS No. 1254475-13-2

6-(dimethylamino)quinoline-2-carbonitrile

Cat. No.: B2918446
CAS No.: 1254475-13-2
M. Wt: 197.241
InChI Key: OENMOCFAGSKKRF-UHFFFAOYSA-N
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Description

6-(dimethylamino)quinoline-2-carbonitrile is a chemical compound with the molecular formula C12H11N3. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylamino group at the 6-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)quinoline-2-carbonitrile typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde . These reactions are carried out under controlled conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(dimethylamino)quinoline-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(dimethylamino)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylamino)quinoline-2-carbonitrile
  • 6-(ethylamino)quinoline-2-carbonitrile
  • 6-(dimethylamino)quinoline-2-carbaldehyde

Uniqueness

6-(dimethylamino)quinoline-2-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar quinoline derivatives .

Properties

IUPAC Name

6-(dimethylamino)quinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMOCFAGSKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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